

# A Head-to-Head Comparison of Covalent and Non-Covalent CDK12 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | CDK2-IN-13 |           |
| Cat. No.:            | B189827    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 12 (CDK12) has emerged as a compelling target in oncology. Its critical role in regulating the transcription of genes involved in the DNA damage response (DDR) pathway makes it a focal point for developing novel cancer therapeutics. Small molecule inhibitors of CDK12 have been broadly classified into two categories: covalent and noncovalent inhibitors. This guide provides an objective, data-driven comparison of these two classes of inhibitors, highlighting their mechanisms of action, biochemical and cellular potencies, and selectivity profiles.

# Mechanism of Action: A Tale of Two Binding Modes

Covalent and non-covalent CDK12 inhibitors achieve their therapeutic effect through distinct mechanisms of action, which dictates their duration of action and potential for off-target effects.

Covalent inhibitors form a permanent chemical bond with a specific amino acid residue within the CDK12 protein. A prime example is THZ531, which irreversibly binds to a cysteine residue located outside the ATP-binding pocket of CDK12.[1] This covalent linkage leads to sustained inhibition of CDK12 activity.

Non-covalent inhibitors, on the other hand, bind to the ATP-binding pocket of CDK12 through reversible interactions such as hydrogen bonds and van der Waals forces. Compounds like SR-4835 and CT7439 fall into this category. Their binding is concentration-dependent, and they can be outcompeted by high intracellular concentrations of ATP. Some non-covalent inhibitors,







like CT7439, have a dual mechanism, also acting as a "molecular glue" to induce the degradation of CDK12's binding partner, Cyclin K.[2][3]













Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. kumc.edu [kumc.edu]
- 2. Carrick Therapeutics Announces U.S. FDA Clearance of IND for CT7439, a First-In-Class Inhibitor of CDK12/13:: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 3. CDK12/13 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]



To cite this document: BenchChem. [A Head-to-Head Comparison of Covalent and Non-Covalent CDK12 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189827#head-to-head-comparison-of-covalent-vs-non-covalent-cdk12-inhibitors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com